molecular formula C14H18O2 B1584970 cis-3-Hexenyl phenylacetate CAS No. 42436-07-7

cis-3-Hexenyl phenylacetate

Cat. No.: B1584970
CAS No.: 42436-07-7
M. Wt: 218.29 g/mol
InChI Key: FJKFIIYSBXHBCT-UHFFFAOYSA-N
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Description

Cis-3-Hexenyl phenylacetate is a chemical compound with the linear formula C6H5CH2CO2CH2CH2CH=CHC2H5 . It has a molecular weight of 218.29 . This compound is known for its mild and sweet, green-rose-mossy odor .


Synthesis Analysis

This compound may be synthesized from phenylacetyl chloride and cis-3-hexenol with a pyridine catalyst in an inert diluent .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H18O2 . The InChI representation of the molecule is InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3/b4-3- .


Chemical Reactions Analysis

The rate constants for reactions of O3 with four cis-3-hexenyl esters have been measured using an absolute method in a flow tube reactor at 298 K and atmospheric pressure . The reactivity of the studied compounds towards O3 was obviously dependent on their chemical structure, such as the nature of the substituent, and the relative positions of the double bond and the substituent .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.29 . It has a refractive index n20/D of 1.502 (lit.) . The boiling point is 292-297 °C (lit.) and the density is 0.992 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Application in Food Industry

Cis-3-hexenyl phenylacetate, a flavor compound with a fruity odor, is widely used in the food industry. A study conducted by Chiang, Chang, and Shieh (2003) focused on the optimized lipase-catalyzed biosynthesis of cis-3-hexen-1-yl acetate, a related compound, for use in the food industry. This research highlighted the effective methods for synthesizing flavor compounds using biotechnological processes (Chiang, Chang, & Shieh, 2003).

2. Catalytic Performance and Synthesis Techniques

Another study by Xiaoshuan et al. (2013) delved into the transesterification process for synthesizing cis-3-hexen-1-yl acetate, a compound closely related to this compound. This process was facilitated using KOH/γ-Al2O3 as a catalyst, showcasing the potential for efficient synthetic methods in producing such flavor compounds (Xiaoshuan et al., 2013).

3. Stability and Behavior in Water

Khiari et al. (1999) investigated the stability and behavior of grassy odors in drinking water, focusing on compounds like cis-3-hexenyl acetate. This study provided insights into the degradation mechanisms of such compounds in aqueous solutions, which is crucial for understanding their behavior in different environments (Khiari et al., 1999).

4. Distribution on Fibers

Liu et al. (2004) explored the distribution of cis-3-hexenyl salicylate, a compound similar to this compound, on various fibers. This research is significant for understanding how such aroma compounds interact with different textile materials, influencing their application in industries like clothing and home goods (Liu et al., 2004).

5. Environmental Impact and Atmospheric Chemistry

A study by Zhang et al. (2018) focused on the gas-phase reactions of ozone with cis-3-hexenyl esters, including cis-3-hexenyl acetate. This research is crucial for understanding the environmental impact and atmospheric chemistry of these compounds, which are emitted by plants and vegetation (Zhang et al., 2018).

Properties

IUPAC Name

hex-3-enyl 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKFIIYSBXHBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866096
Record name Hex-3-en-1-yl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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